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molecular formula C30H37NO3SSi B8393283 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane

4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane

Cat. No. B8393283
M. Wt: 519.8 g/mol
InChI Key: FQIFHSIMZNFLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181279B2

Procedure details

To a solution of 4-(((tert-butyldiphenylsilyl)oxy)methyl)-3-tosyl-3-azabicyclo[4.1.0]heptane (D12) (3.12 g, 6 mmol) in MeOH (430 ml), under a nitrogen atmosphere, magnesium turnings (previously flame dried) (8.46 g, 348 mmol) and NH4Cl (8.9 g, 168 mmol) were added sequentially and the mixture was stirred at 23° C. Two further additions of magnesium (4.3 g), each one after 2 hrs stirring, were done. DCM (210 ml) and NH4Cl sat. sol. (285 ml) were added to the reaction mixture. The formed emulsion was filtered through a celite pad. The organic layer was separated and washed with brine (2×55 ml). The combined organic layers were evaporated and the resulting residue was purified by SPE-SCX (20 g) cartridge. Collected ammonia fractions after solvent evaporation afforded the title compound (D13) (1.65 g).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four
Name
Quantity
285 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si:1]([O:18][CH2:19][CH:20]1[CH2:26][CH:25]2[CH:23]([CH2:24]2)[CH2:22][N:21]1S(C1C=CC(C)=CC=1)(=O)=O)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].[NH4+].[Cl-].C(Cl)Cl>CO>[Si:1]([O:18][CH2:19][CH:20]1[CH2:26][CH:25]2[CH:23]([CH2:24]2)[CH2:22][NH:21]1)([C:14]([CH3:17])([CH3:15])[CH3:16])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC1N(CC2CC2C1)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
430 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
285 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added sequentially
FILTRATION
Type
FILTRATION
Details
The formed emulsion was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (2×55 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by SPE-SCX (20 g) cartridge
CUSTOM
Type
CUSTOM
Details
Collected ammonia fractions after solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC1NCC2CC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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